methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate
Overview
Description
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate is a complex organic compound with the molecular formula C21H33N3O2. It is primarily used in research and development, particularly in the fields of pharmaceuticals and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate involves multiple steps. The starting materials typically include 1-benzyl-4-(4-methylpiperazin-1-yl)piperidine and methyl 3-bromopropanoate. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate
- 1-benzyl-4-(4-methylpiperazin-1-yl)piperidine
- Methyl 3-bromopropanoate
Uniqueness
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2.C2H2O4/c1-22-12-14-24(15-13-22)20-10-11-23(16-18-6-4-3-5-7-18)17-19(20)8-9-21(25)26-2;3-1(4)2(5)6/h3-7,19-20H,8-17H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIRDFFECDWODO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2CCC(=O)OC)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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